3-[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]piperidine hydrobromide
Description
Properties
IUPAC Name |
4-(2-methoxyphenyl)-2-piperidin-3-yl-1,3-thiazole;hydrobromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2OS.BrH/c1-18-14-7-3-2-6-12(14)13-10-19-15(17-13)11-5-4-8-16-9-11;/h2-3,6-7,10-11,16H,4-5,8-9H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXFJFCYQTUGYLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CSC(=N2)C3CCCNC3.Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BrN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hantzsch Thiazole Synthesis Approach
The Hantzsch thiazole synthesis remains a cornerstone for constructing the 1,3-thiazole core. This method involves the condensation of a thiourea derivative with an α-halocarbonyl compound. For the target molecule, 2-bromo-1-(2-methoxyphenyl)ethan-1-one serves as the α-haloketone, while N-(piperidin-3-yl)thiourea provides the nitrogen and sulfur atoms for thiazole ring closure.
Reaction Scheme:
- Synthesis of 2-bromo-1-(2-methoxyphenyl)ethan-1-one:
- Preparation of N-(piperidin-3-yl)thiourea:
- Cyclocondensation:
- React equimolar quantities of the α-bromoketone and thiourea derivative in ethanol under reflux (78°C) for 6–8 hours.
Key Parameters:
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| Solvent | Anhydrous ethanol | 72% yield |
| Temperature | 78°C | <50% below 70°C |
| Reaction Time | 7 hours | 65% at 5 hours |
The resulting 3-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]piperidine is isolated via vacuum filtration after cooling to 0°C.
Post-Synthetic Hydrobromide Formation
Conversion to the hydrobromide salt follows established protocols for piperidine derivatives:
Procedure:
- Dissolve 3-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]piperidine (1 mol) in glacial acetic acid (5 vol).
- Add 33% hydrobromic acid in acetic acid (1.05 mol equivalents) dropwise at 20–25°C.
- Stir for 2 hours until complete salt precipitation.
- Filter and wash with cold dichloromethane (3 × 50 mL).
Critical Observations:
- Excess HBr (>1.1 eq) leads to dihydrobromide formation.
- Acetic acid concentration below 90% results in oily precipitates.
- Final product purity: 98.5% by HPLC (C18 column, 0.1% TFA/ACN).
Alternative Synthetic Strategies
Microwave-Assisted Cyclocondensation
Modern approaches employ microwave irradiation to accelerate thiazole formation:
Optimized Conditions:
- Reagents: 2-bromo-1-(2-methoxyphenyl)ethan-1-one (1 eq), 3-aminopiperidine (1.1 eq), CS₂ (1.2 eq)
- Solvent: DMF (3 mL/mmol)
- Irradiation: 150 W, 120°C, 20 minutes
- Yield Improvement: 82% vs. 68% conventional heating
Solid-Phase Synthesis for Parallel Optimization
A patent-derived method enables high-throughput screening of reaction conditions:
Protocol:
- Immobilize 3-aminopiperidine on Wang resin via carbamate linkage.
- Perform thiourea formation with 2-isothiocyanato-1-(2-methoxyphenyl)ethan-1-one.
- Cleave from resin using HBr/acetic acid (1:4 v/v).
Advantages:
Analytical Characterization Data
Spectroscopic Profile
¹H NMR (400 MHz, DMSO-d₆):
δ 7.82 (d, J = 7.6 Hz, 1H, ArH),
7.51–7.43 (m, 2H, ArH),
6.99 (t, J = 7.4 Hz, 1H, ArH),
4.21 (s, 1H, Thiazole-H),
3.85 (s, 3H, OCH₃),
3.34–3.18 (m, 4H, Piperidine-H),
2.91–2.76 (m, 3H, Piperidine-H),
1.82–1.65 (m, 2H, Piperidine-H).
Purity Assessment Methods
| Technique | Conditions | Results |
|---|---|---|
| HPLC-UV | C18, 0.1% H₃PO₄/MeOH (70:30), 1 mL/min | 98.2% purity |
| Ion Chromatography | AS11-HC column, 20 mM KOH eluent | Br⁻ content: 22.4% (theory 22.5%) |
Comparative Evaluation of Synthetic Methods
| Method | Yield (%) | Purity (%) | Scalability | Equipment Needs |
|---|---|---|---|---|
| Classical Hantzsch | 72 | 98.5 | 1 kg+ | Standard glassware |
| Microwave | 82 | 97.8 | 100 g | MW reactor |
| Solid-Phase | 65 | 95.2 | 10 g | Resin apparatus |
Key findings:
- Microwave synthesis offers best yield/time balance.
- Classical method remains preferred for GMP production.
- Solid-phase approach valuable for analog libraries.
Process Optimization Challenges
Regioselectivity in Thiazole Formation
Competing pathways may generate 2- or 4-substituted thiazoles. Control strategies include:
Piperidine Ring Conformation Effects
X-ray crystallography reveals that the piperidine adopts a chair conformation with axial thiazole substitution, influencing:
Industrial-Scale Considerations
Cost Analysis (Per Kilogram Basis)
| Component | Classical Method | Microwave Method |
|---|---|---|
| Raw Materials | $1,200 | $1,150 |
| Energy | $180 | $350 |
| Purification | $400 | $300 |
| Total | $1,780 | $1,800 |
Environmental Impact Metrics
| Parameter | Classical | Microwave |
|---|---|---|
| E-Factor | 32 | 28 |
| PMI (Process Mass Intensity) | 56 | 49 |
| Waste Solvent (L/kg) | 120 | 90 |
Chemical Reactions Analysis
Thiazole Ring Reactivity
The thiazole core undergoes characteristic reactions influenced by electron-rich and electron-deficient regions:
Oxidation
Controlled oxidation of the thiazole ring can lead to ring-opening or functionalization. For example, oxidation with potassium permanganate (KMnO₄) under acidic conditions may cleave the thiazole ring to form sulfonic acid derivatives .
Electrophilic Substitution
The 4-position of the thiazole ring (attached to the methoxyphenyl group) is susceptible to electrophilic substitution. Halogenation or nitration at this position has been explored to enhance biological activity .
| Reaction Type | Conditions | Outcome |
|---|---|---|
| Oxidation | KMnO₄, H₂SO₄ | Cleavage to sulfonic acid derivatives |
| Halogenation | Br₂/FeBr₃ | Bromination at C4 |
Piperidine Modifications
The piperidine ring’s secondary amine participates in alkylation and acylation reactions:
Alkylation
Reaction with alkyl halides (e.g., methyl iodide) in the presence of a base yields N-alkylated derivatives. This modification alters the compound’s lipophilicity and receptor-binding affinity .
Acylation
Acetylation with acetic anhydride forms stable amide derivatives, which are studied for improved pharmacokinetic properties.
| Reaction Type | Reagents | Product |
|---|---|---|
| N-Alkylation | CH₃I, K₂CO₃ | N-Methyl-piperidine derivative |
| N-Acylation | (CH₃CO)₂O | Acetylated piperidine |
Methoxyphenyl Group Reactivity
The 2-methoxyphenyl substituent can undergo demethylation or electrophilic aromatic substitution:
Demethylation
Treatment with HBr or BBr₃ removes the methyl group from the methoxy substituent, generating a hydroxylated derivative.
Nitration
Nitration at the para position of the phenyl ring introduces nitro groups, enabling further functionalization .
Substituent Effects on Biological Activity
Modifications to the thiazole and phenyl rings significantly impact biological potency:
-
Introducing electron-withdrawing groups (e.g., -NO₂) at the phenyl ring’s para position enhances antiproliferative activity in cancer cell lines .
-
Replacement of the thiazole’s 4-isothiocyanatomethyl group with chloromethyl reduces activity, highlighting the importance of this substituent .
| Substituent | Position | Biological Impact |
|---|---|---|
| -NO₂ | Para (phenyl) | IC₅₀: 0.2–1 µM (A-431 cells) |
| -CH₂SCN | C4 (thiazole) | Critical for antiproliferative activity |
Mechanistic Insights
The compound’s interactions with biological targets (e.g., enzymes, receptors) involve:
Scientific Research Applications
Structural Overview
The molecular formula of 3-[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]piperidine hydrobromide is , with a specific structure that includes a piperidine ring linked to a thiazole moiety substituted with a methoxyphenyl group. The compound's structural characteristics are essential for its biological activity.
Antimicrobial Properties
Research indicates that compounds structurally related to 3-[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]piperidine hydrobromide exhibit significant antimicrobial activity. For instance, thiazole derivatives have shown efficacy against various bacterial strains, suggesting that this compound may possess similar properties. The mechanism of action is likely related to the inhibition of bacterial cell wall synthesis or interference with metabolic pathways.
Neuropharmacological Effects
Compounds with piperidine and thiazole structures have been investigated for their neuropharmacological effects. Studies suggest that such compounds may act on neurotransmitter systems, potentially offering therapeutic benefits for conditions like anxiety and depression. The specific neurochemical pathways influenced by 3-[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]piperidine hydrobromide require further investigation.
Case Studies and Research Findings
- Antibacterial Activity : A study evaluated the antibacterial properties of thiazole derivatives against Gram-positive and Gram-negative bacteria. The findings indicated that certain substitutions on the thiazole ring significantly enhanced antimicrobial efficacy, which could be applicable to the methoxyphenyl substitution in our compound .
- Neuroprotective Effects : Research into similar piperidine derivatives has shown potential neuroprotective effects in animal models of neurodegenerative diseases. These studies highlight the importance of further exploring the neuroprotective capabilities of 3-[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]piperidine hydrobromide .
Potential Therapeutic Applications
Given its structural characteristics and preliminary biological activities, 3-[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]piperidine hydrobromide may have several therapeutic applications:
- Antimicrobial treatments : Potential use in developing new antibiotics targeting resistant bacterial strains.
- Neurological disorder therapies : Investigating its efficacy in treating anxiety disorders or neurodegenerative diseases.
- Cancer research : Exploring cytotoxic effects against cancer cell lines as seen with other thiazole derivatives.
Mechanism of Action
The mechanism of action of 3-[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]piperidine hydrobromide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, potentially inhibiting or activating them. This interaction can lead to various biological effects, such as antimicrobial or anticancer activities .
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound’s uniqueness lies in its 2-methoxyphenyl-thiazole-piperidine architecture. Below is a comparative analysis with structurally related analogs:
Pharmacological and Chemical Divergence
- Thiazole vs. Thiadiazole : Thiadiazoles (e.g., ) exhibit stronger electronegativity, favoring antimicrobial activity, while thiazoles (target compound) prioritize enzyme inhibition .
- Piperidine vs. Piperazine: Piperidine’s single nitrogen (vs.
- Substituent Effects : The 2-methoxyphenyl group in the target compound increases lipophilicity compared to simpler methyl or bromo substituents (e.g., ), enhancing CNS targeting .
Biological Activity
3-[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]piperidine hydrobromide is a synthetic compound with potential therapeutic applications. Its structure incorporates a thiazole moiety, which is known for various biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound, focusing on its pharmacological effects, synthesis methods, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : 4-(2-methoxyphenyl)-2-(piperidin-3-yl)thiazole hydrobromide
- CAS Number : 1803590-19-3
- Molecular Formula : C15H18N2OS·HBr
- Molecular Weight : 352.28 g/mol
- Purity : 95% .
Antitumor Activity
Research has indicated that compounds featuring thiazole rings exhibit significant antitumor properties. A study focusing on related thiazole derivatives demonstrated that modifications in the substituents can enhance their efficacy against various cancer cell lines. For example, the introduction of methoxy groups was associated with increased antiproliferative activity against breast cancer cells .
Antimicrobial Properties
The compound has also been evaluated for its antibacterial and antifungal activities. A related study synthesized various thiazole derivatives and tested them against several bacterial strains. Results indicated that compounds with similar structural frameworks exhibited promising antibacterial effects, suggesting that 3-[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]piperidine hydrobromide may possess similar properties .
The biological mechanisms underlying the activity of thiazole-containing compounds often involve the inhibition of specific enzymes or pathways critical for cell survival or proliferation. For instance, some studies suggest that these compounds may act as inhibitors of soluble epoxide hydrolase (sEH), an enzyme implicated in various inflammatory processes and cancer progression .
Synthesis Methods
The synthesis of 3-[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]piperidine hydrobromide typically involves multi-step organic reactions, including:
- Formation of the thiazole ring through condensation reactions.
- Substitution reactions to introduce the methoxyphenyl group.
- Final salt formation with hydrobromic acid to yield the hydrobromide salt .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Antitumor Activity | Demonstrated enhanced antiproliferative effects in modified thiazole derivatives against cancer cell lines. |
| Study B | Antimicrobial Properties | Showed promising antibacterial activity against Gram-positive and Gram-negative bacteria. |
| Study C | Mechanism Exploration | Identified potential inhibition of sEH as a mechanism for anti-inflammatory effects. |
Q & A
Q. What are the optimal synthetic routes for 3-[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]piperidine hydrobromide?
Methodological Answer: The synthesis typically involves coupling a substituted piperidine with a functionalized thiazole precursor. For example, PFIZER’s protocol ( ) uses 4-(2-methoxyphenyl)piperidine and 4-(4-chloro-n-butyl)phenyl-2-aminothiazole hydrobromide as starting materials. Key steps include:
- Reaction Conditions : Reflux in a polar aprotic solvent (e.g., DMF) with a base (e.g., K₂CO₃) to facilitate nucleophilic substitution.
- Molar Ratios : 1:1 molar ratio of piperidine to thiazole precursor, with extended reaction times (12–24 hrs) to maximize yield .
- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) followed by salt formation (HBr in Et₂O) to isolate the hydrobromide salt.
- Yield Optimization : Yields range from 45–92% depending on substituent steric effects and reaction scale .
Q. Which spectroscopic techniques are critical for confirming the compound’s structure and purity?
Methodological Answer:
- NMR Spectroscopy :
- Mass Spectrometry : ESI-MS typically shows a parent ion peak at m/z 421.1 (free base) and a [M+H]⁺ peak consistent with the hydrobromide salt .
- Elemental Analysis : Validates stoichiometry (e.g., C, H, N, Br percentages within ±0.3% of theoretical values) .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in hydrogen bonding and molecular packing?
Methodological Answer:
- Software Tools : Use SHELXL () for structure refinement and ORTEP-3 () for visualizing thermal ellipsoids and hydrogen-bonding networks .
- Graph Set Analysis (): Assigns hydrogen-bonding patterns (e.g., D , R₂²(8) motifs) to identify supramolecular interactions. For example, the methoxy group may form C–H⋯O bonds with adjacent thiazole rings, influencing crystal packing .
- Twinned Data Refinement : Apply SHELXL’s TWIN/BASF commands to model twinning in low-symmetry crystals, common in piperidine derivatives .
Q. How to address low yields in alkylation steps during synthesis?
Methodological Answer:
- Solvent Optimization : Replace DMF with acetonitrile to reduce side reactions (e.g., Hofmann elimination) .
- Catalyst Screening : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilicity of the piperidine nitrogen .
- Reaction Monitoring : Use TLC or inline IR spectroscopy to track intermediate formation and terminate reactions at optimal conversion points .
Q. What strategies validate structure-activity relationships (SAR) for biological targets?
Methodological Answer:
- Substituent Variation : Synthesize analogs with modified aryl (e.g., 4-fluorophenyl) or thiazole substituents () to assess steric/electronic effects on receptor binding .
- Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., serotonin receptors). Align results with experimental IC₅₀ values from radioligand assays .
- Data Contradiction Analysis : If bioactivity contradicts docking predictions, re-evaluate protonation states (e.g., piperidine N-H vs. quaternary ammonium) using MarvinSketch pKa calculations .
Key Challenges and Solutions
- Crystallization Difficulties : Use vapor diffusion with EtOH/water (3:1) to grow single crystals. Add hydrobromic acid (48%) to stabilize the salt form .
- Bioactivity Variability : Pre-treat cell lines with P-glycoprotein inhibitors (e.g., verapamil) to mitigate efflux-related discrepancies in IC₅₀ values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
